Cas no 2171446-24-3 ((3S)-3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-3,3,3-trifluoropropanamido}butanoic acid)
(3S)-3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-3,3,3-trifluoropropanamido}butanoic acid Chemical and Physical Properties
Names and Identifiers
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- (3S)-3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-3,3,3-trifluoropropanamido}butanoic acid
- EN300-1576470
- (3S)-3-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-3,3,3-trifluoropropanamido}butanoic acid
- 2171446-24-3
-
- Inchi: 1S/C23H23F3N2O5/c1-13(10-20(29)30)28-21(31)19(23(24,25)26)11-27-22(32)33-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,13,18-19H,10-12H2,1H3,(H,27,32)(H,28,31)(H,29,30)/t13-,19?/m0/s1
- InChI Key: ODGWELLBORZZRN-YTJLLHSVSA-N
- SMILES: FC(C(C(N[C@@H](C)CC(=O)O)=O)CNC(=O)OCC1C2C=CC=CC=2C2C=CC=CC1=2)(F)F
Computed Properties
- Exact Mass: 464.15590632g/mol
- Monoisotopic Mass: 464.15590632g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 33
- Rotatable Bond Count: 9
- Complexity: 695
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.4
- Topological Polar Surface Area: 105Ų
(3S)-3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-3,3,3-trifluoropropanamido}butanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1576470-0.05g |
(3S)-3-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-3,3,3-trifluoropropanamido}butanoic acid |
2171446-24-3 | 0.05g |
$2829.0 | 2023-06-04 | ||
| Enamine | EN300-1576470-0.1g |
(3S)-3-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-3,3,3-trifluoropropanamido}butanoic acid |
2171446-24-3 | 0.1g |
$2963.0 | 2023-06-04 | ||
| Enamine | EN300-1576470-0.25g |
(3S)-3-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-3,3,3-trifluoropropanamido}butanoic acid |
2171446-24-3 | 0.25g |
$3099.0 | 2023-06-04 | ||
| Enamine | EN300-1576470-0.5g |
(3S)-3-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-3,3,3-trifluoropropanamido}butanoic acid |
2171446-24-3 | 0.5g |
$3233.0 | 2023-06-04 | ||
| Enamine | EN300-1576470-1.0g |
(3S)-3-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-3,3,3-trifluoropropanamido}butanoic acid |
2171446-24-3 | 1g |
$3368.0 | 2023-06-04 | ||
| Enamine | EN300-1576470-2.5g |
(3S)-3-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-3,3,3-trifluoropropanamido}butanoic acid |
2171446-24-3 | 2.5g |
$6602.0 | 2023-06-04 | ||
| Enamine | EN300-1576470-5.0g |
(3S)-3-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-3,3,3-trifluoropropanamido}butanoic acid |
2171446-24-3 | 5g |
$9769.0 | 2023-06-04 | ||
| Enamine | EN300-1576470-10.0g |
(3S)-3-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-3,3,3-trifluoropropanamido}butanoic acid |
2171446-24-3 | 10g |
$14487.0 | 2023-06-04 | ||
| Enamine | EN300-1576470-50mg |
(3S)-3-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-3,3,3-trifluoropropanamido}butanoic acid |
2171446-24-3 | 50mg |
$2829.0 | 2023-09-24 | ||
| Enamine | EN300-1576470-100mg |
(3S)-3-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-3,3,3-trifluoropropanamido}butanoic acid |
2171446-24-3 | 100mg |
$2963.0 | 2023-09-24 |
(3S)-3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-3,3,3-trifluoropropanamido}butanoic acid Related Literature
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
Additional information on (3S)-3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-3,3,3-trifluoropropanamido}butanoic acid
Comprehensive Analysis of (3S)-3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-3,3,3-trifluoropropanamido}butanoic acid (CAS No. 2171446-24-3)
The compound (3S)-3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-3,3,3-trifluoropropanamido}butanoic acid (CAS No. 2171446-24-3) is a specialized fluorinated amino acid derivative with significant applications in peptide synthesis and medicinal chemistry. Its unique structure, featuring a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) protecting group and a trifluoromethyl moiety, makes it a valuable building block for researchers exploring bioactive peptides and drug discovery. This article delves into its properties, synthesis, and relevance in modern scientific research.
One of the most searched questions in AI-driven drug discovery platforms is how fluorinated compounds enhance metabolic stability and bioavailability. The presence of the trifluoromethyl group in (3S)-3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-3,3,3-trifluoropropanamido}butanoic acid addresses this demand, as fluorine atoms are known to improve lipophilicity and binding affinity in target proteins. This aligns with the growing trend of precision medicine, where researchers seek tailored molecules for specific therapeutic targets.
The Fmoc-protected amino acid segment of this compound is another highlight, as it is widely used in solid-phase peptide synthesis (SPPS). With the rising interest in peptide-based therapeutics—such as GLP-1 analogs for diabetes and oncology peptides—this compound serves as a critical intermediate. Its chiral center (3S configuration) ensures stereochemical purity, a key factor in peptide drug development where enantiomeric purity can dictate efficacy and safety.
From an SEO perspective, terms like "Fmoc-amino acid derivatives," "trifluoromethyl peptides," and "CAS 2171446-24-3 applications" are frequently queried in academic and industrial databases. This reflects the compound's niche yet expanding role in bioconjugation and proteomics. Additionally, its compatibility with automated peptide synthesizers makes it a practical choice for high-throughput screening, a hot topic in AI-augmented chemistry.
In summary, (3S)-3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-3,3,3-trifluoropropanamido}butanoic acid exemplifies the convergence of fluorine chemistry and peptide engineering. Its design caters to contemporary needs in drug optimization and biomolecular research, making it a compound of enduring interest in both academic and industrial settings.
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